3-Bromopyridine-2-sulfonyl fluoride
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Overview
Description
3-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 1934834-95-3 . It has a molecular weight of 240.05 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of chemistry . Fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The molecular structure of this compound has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
Fluoropyridines, such as this compound, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .It is typically stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrazolo[1,5-a] Derivatives
A study by Wu and Qin (2023) demonstrated the use of a [3 + 2] cycloaddition reaction involving N-aminopyridines and 1-bromoethene-1-sulfonyl fluoride (BESF) to synthesize pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. These compounds show broad substrate specificity and mild reaction conditions, highlighting their potential in medicinal chemistry and other disciplines (Wu & Qin, 2023).
Construction of Enaminyl Sulfonyl Fluorides
Leng et al. (2020) developed a protocol for the stereoselective construction of enaminyl sulfonyl fluorides, employing 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF) for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines. This study showcases the utility of bromopyridine derivatives in synthesizing compounds with enhanced antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).
SuFEx Click Chemistry Applications
The work by Leng and Qin (2018) introduced 1-bromoethene-1-sulfonyl fluoride as a new SuFEx (Sulfur(VI) Fluoride Exchange) clickable reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles. This illustrates the compound's versatility in facilitating click chemistry reactions, enriching the toolkit for synthesizing functionalized molecules (Leng & Qin, 2018).
Material Science and Fluorination Techniques
Crosslinkable Terpolymers for Fuel-Cell Membranes
Sauguet et al. (2006) reported on the radical terpolymerization involving bromopyridine derivatives for creating crosslinkable terpolymers with applications in fuel-cell membranes. This study underscores the role of bromopyridine derivatives in synthesizing high-performance materials for energy applications (Sauguet, Améduri, & Boutevin, 2006).
Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis
An innovative approach by Laudadio et al. (2019) employed electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides. This method highlights an environmentally friendly and efficient pathway to access these functional groups, essential for sulfur(VI) fluoride exchange-based click chemistry (Laudadio et al., 2019).
Safety and Hazards
The safety information for 3-Bromopyridine-2-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .
Future Directions
The future directions in the field of fluorinated pyridines, such as 3-Bromopyridine-2-sulfonyl fluoride, include the development of new agricultural products having improved physical, biological, and environmental properties . The introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications . Over 50 years, many fluorinated medicinal and agrochemical candidates have been discovered and the interest toward development of fluorinated chemicals has been steadily increased .
Mechanism of Action
Target of Action
The primary target of 3-Bromopyridine-2-sulfonyl fluoride is the palladium (Pd) catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling pathway . The downstream effects of this pathway include the formation of carbon–carbon bonds, which is a crucial step in many organic synthesis reactions .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . On a cellular level, this can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate of the SM coupling reaction . Additionally, the presence of other substances in the reaction mixture, such as bases or other reagents, can also impact the reaction .
Properties
IUPAC Name |
3-bromopyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBNAFLMGUQAHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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